molecular formula C12H11NO3 B15142365 1-Acetyl-3-indoxyl-d5 Acetate

1-Acetyl-3-indoxyl-d5 Acetate

Cat. No.: B15142365
M. Wt: 222.25 g/mol
InChI Key: DNVFBLDIZKYQPL-DKFMXDSJSA-N
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Description

1H-Indole-1,3-diyl diacetate-d5 is a deuterated derivative of 1H-Indole-1,3-diyl diacetate, a compound known for its significant role in organic synthesis and medicinal chemistry. The deuterium labeling (d5) is often used in research to study reaction mechanisms and metabolic pathways due to its stability and distinguishable mass.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1,3-diyl diacetate-d5 typically involves the acetylation of indole derivatives. One common method includes the reaction of indole with acetic anhydride in the presence of a catalyst such as pyridine. The deuterated version can be synthesized by using deuterated acetic anhydride (CD3CO)2O .

Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of deuterated reagents is crucial for maintaining the deuterium labeling throughout the process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1,3-diyl diacetate-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield indole derivatives with different functional groups.

    Substitution: Electrophilic substitution reactions are common, where the acetyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.

    Substitution: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1H-Indole-1,3-diyl diacetate-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-1,3-diyl diacetate-d5 involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to altered cellular functions. The deuterium labeling helps in studying these interactions by providing a clear distinction in mass spectrometry analyses .

Comparison with Similar Compounds

    1H-Indole-1,3-diyl diacetate: The non-deuterated version, commonly used in similar applications.

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

Uniqueness: 1H-Indole-1,3-diyl diacetate-d5 stands out due to its deuterium labeling, which provides unique advantages in research, such as enhanced stability and distinguishable mass, making it invaluable for studying reaction mechanisms and metabolic pathways .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

222.25 g/mol

IUPAC Name

(1-acetyl-2,4,5,6,7-pentadeuterioindol-3-yl) acetate

InChI

InChI=1S/C12H11NO3/c1-8(14)13-7-12(16-9(2)15)10-5-3-4-6-11(10)13/h3-7H,1-2H3/i3D,4D,5D,6D,7D

InChI Key

DNVFBLDIZKYQPL-DKFMXDSJSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2C(=O)C)[2H])OC(=O)C)[2H])[2H]

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C

Origin of Product

United States

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